Bleisalicylat

Übersicht

Beschreibung

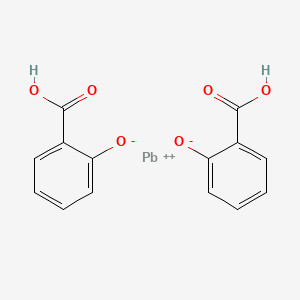

Lead disalicylate, also known as lead salicylate, is an organometallic compound . It is a compound of lead with the molecular formula C14H8O6Pb .

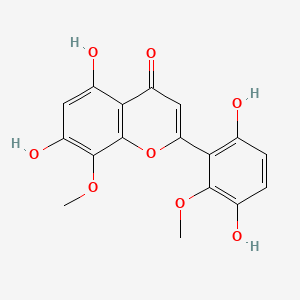

Molecular Structure Analysis

The molecular structure of lead disalicylate is based on structures generated from information available in databases . The molecular formula is C14H10O6Pb and the molecular weight is 481 g/mol .

Chemical Reactions Analysis

Lead-based compounds, including lead disalicylate, have been studied for their effects on the combustion chemistry of double-base propellants . They have been found to have catalytic effects, promoting certain chemical reactions .

Wissenschaftliche Forschungsanwendungen

Biosynthese und Metabolismus

Salicylsäure (SA) und ihre Derivate, die zusammenfassend als Salicylate bezeichnet werden, werden aus Chorismat (abgeleitet aus dem Shikimat-Stoffwechselweg) synthetisiert. SA ist ein aktiver sekundärer Metabolit, der in Bakterien, Pilzen und Pflanzen vorkommt . Es reguliert verschiedene Aspekte des Pflanzenwachstums, des Umweltstresses und der Abwehrreaktionen gegen Krankheitserreger .

Siderophor-Synthese

Die bakterielle Salicylatproduktion ist oft mit der Biosynthese kleiner, eisenionenchelatisierender Moleküle, salicyl-abgeleiteter Siderophore (bekannt als Catecholat), unter eisenlimitierten Bedingungen verbunden . Salicylat-Monooxygenase, die Salicylat in Catechol (1, 2-Dihydroxybenzol) umwandelt, ist ebenfalls wichtig für die Synthese von salicyl-abgeleiteten Siderophoren .

Phytohormon-Regulation

SA gilt als wichtiges Phytohormon, das verschiedene Aspekte des Pflanzenwachstums, des Umweltstresses und der Abwehrreaktionen gegen Krankheitserreger reguliert .

Abmilderung von Salzstress

SA hat mehrere Funktionen in Pflanzen unter Umweltstressbedingungen. In salzgestressten Pflanzen kann SA in Koordination mit anderen Pflanzenhormonen (z. B. Auxinen, Abscisinsäure, Gibberellinen) und anderen Signalmolekülen die Stimulation von pflanzlichen Abwehrmechanismen fördern, die darauf abzielen, den durch Salz ausgelösten schädlichen Auswirkungen entgegenzuwirken .

Pflanzensignalisierung und -abwehr

SA ist bekannt dafür, wichtige physiologische und biochemische Prozesse zu regulieren, darunter Pflanzensignalisierung, Pflanzenabwehr und Reaktion auf biotischen und abiotischen Stress .

Materialwissenschaft

Bleisalicylat ist in den meisten Mengen im Allgemeinen sofort verfügbar. Hochreine, submikronige und Nanopulverformen können in Betracht gezogen werden . Dies deutet auf potenzielle Anwendungen in der Materialwissenschaft und Nanotechnologie hin.

Wirkmechanismus

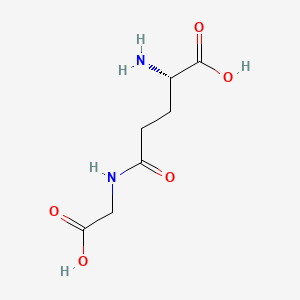

Target of Action

Lead salicylate, also known as lead disalicylate, primarily targets the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .

Mode of Action

Lead salicylate acts by inhibiting the COX enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins and thromboxanes . The result is a reduction in inflammation, pain, and fever .

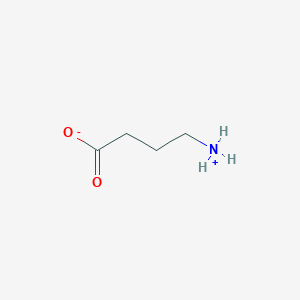

Biochemical Pathways

The action of lead salicylate affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins and thromboxanes . This disruption can lead to a decrease in inflammation and pain .

Pharmacokinetics

As a derivative of salicylate, lead salicylate shares similar ADME (Absorption, Distribution, Metabolism, Excretion) properties with other salicylates . It is well absorbed in the gastrointestinal tract . Once in the circulation, it is rapidly metabolized, and its half-life is relatively short . The rate of elimination is influenced by urinary pH, the presence of organic acids, and the urinary flow rate .

Action Environment

The action of lead salicylate can be influenced by various environmental factors. For instance, the pH level can affect its absorption and excretion . Additionally, certain physiological conditions associated with low serum albumin can influence its pharmacokinetic parameters . It’s also worth noting that salicylic acid, from which lead salicylate is derived, has been found to play a role in plant growth regulation and can help plants tolerate adverse environmental conditions .

Safety and Hazards

Lead disalicylate, like other lead compounds, is considered hazardous. It is harmful if swallowed or inhaled, may damage the unborn child, is suspected of damaging fertility, and may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

Eigenschaften

IUPAC Name |

2-carboxyphenolate;lead(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6O3.Pb/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVULGHYDPMIHD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904292 | |

| Record name | Lead disalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15748-73-9 | |

| Record name | (T-4)-Bis[2-(hydroxy-κO)benzoato-κO]lead | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15748-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lead salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015748739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead, bis[2-(hydroxy-.kappa.O)benzoato-.kappa.O]-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead disalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead disalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

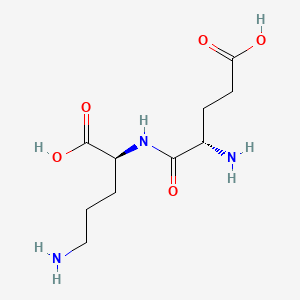

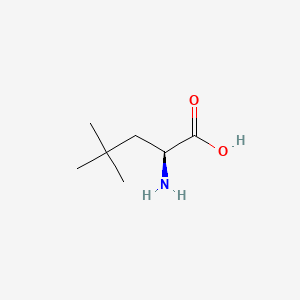

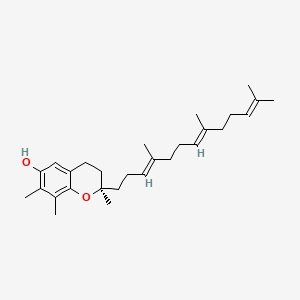

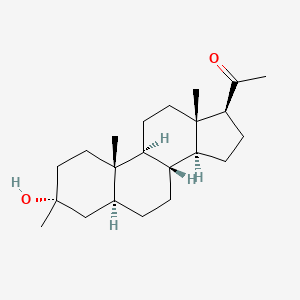

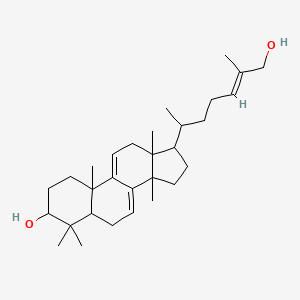

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-amino-5-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B1674605.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B1674611.png)

![(E,6R)-6-[(3S,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B1674621.png)

![(2R,6R)-2-methyl-4-oxo-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B1674622.png)

![2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline](/img/structure/B1674624.png)